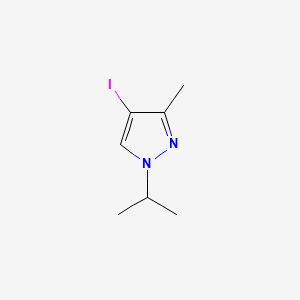

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Iodo-1-isopropyl-3-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1215295-86-5 . It has a linear formula of C7 H11 I N2 . The compound is stored at room temperature and is in liquid form . It is used as a valuable intermediate for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest for many scientists around the globe . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . “4-Iodopyrazole” was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Molecular Structure Analysis

The molecular weight of “4-Iodo-1-isopropyl-3-methyl-1H-pyrazole” is 250.08 . The InChI Code is 1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 . The InChI key is ZOUBXDOZFBNWCB-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazole and its derivatives are known to exhibit a full spectrum of biological activities . “4-Iodopyrazole” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

“4-Iodo-1-isopropyl-3-methyl-1H-pyrazole” is a liquid at room temperature . It has a molecular weight of 250.08 . The InChI Code is 1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 .Applications De Recherche Scientifique

Synthesis Techniques

The compound 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is a versatile building block in the field of organic synthesis. It can be efficiently synthesized through iodination of pyrazole and its derivatives in a heterophase medium, showing yields of 80–97% for various substituted pyrazoles, including 1-isopropylpyrazole. This method employs a system of KI-KIO3 in the presence of H2SO4 additives, indicating the adaptability of this approach to a wide range of structurally varying pyrazoles (Lyalin & Petrosyan, 2013). Additionally, electrosynthesis offers an alternative pathway by iodinating corresponding precursors on a Pt-anode in aqueous solutions of KI, with efficiency depending on the donor-acceptor properties of substituents (Lyalin, Petrosyan, & Ugrak, 2010).

Medicinal Chemistry

In medicinal chemistry, the exploration of pyrazole derivatives, including those related to 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, demonstrates significant potential. Novel pyrazole carbaldehyde derivatives were synthesized and evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. These studies revealed that certain pyrazole derivatives exhibit promising biological activities, potentially serving as COX-2 inhibitors or anti-inflammatory drugs, which underscores the utility of 4-iodo-1-isopropyl-3-methyl-1H-pyrazole derivatives in drug discovery processes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Material Science

The synthesis of monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments highlights the application of 4-iodo-substituted pyrazoles in material science. These compounds, derived from 4,4′-diiodo derivatives of 1,1′-methylenebis(1H-pyrazole), have been used in polycondensation reactions to form oligomeric products with molecular weights exceeding 9000, indicating their potential as novel polymeric materials (Potapov, Khlebnikov, & Vasilevskii, 2006).

Crop Science and Oncology

In the research fields of CropScience and oncology, the pyrazole nucleus, including structures related to 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, serves as a recurrent scaffold. The preparation of an array of 4- and 5-iodinated pyrazole derivatives has facilitated access to new chemical entities, showcasing the relevance of these compounds in developing therapeutic agents and agricultural chemicals (Guillou et al., 2011).

Safety And Hazards

Orientations Futures

“4-Iodopyrazole” is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests potential future directions in the synthesis of biologically active compounds.

Propriétés

IUPAC Name |

4-iodo-3-methyl-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUBXDOZFBNWCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673669 |

Source

|

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole | |

CAS RN |

1215295-86-5 |

Source

|

| Record name | 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)